Octyl 3-chloropropanoate
Description
Octyl 3-chloropropanoate: is an organic compound with the molecular formula C11H21ClO2 3-chloropropionic acid, octyl ester . This compound is a member of the ester family, which are commonly used in various industrial applications due to their unique chemical properties .
Properties
CAS No. |
63505-50-0 |
|---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
octyl 3-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-10H2,1H3 |
InChI Key |
APSFWUHAPFXKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with octanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize heterogeneous catalysts and are designed to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Octyl 3-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and octanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of octyl 3-chloropropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- Butyl 3-chloropropanoate
- Hexyl 3-chloropropanoate
- Decyl 3-chloropropanoate
Comparison: Octyl 3-chloropropanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain esters like butyl 3-chloropropanoate, this compound has higher hydrophobicity and a different boiling point, making it suitable for different applications .
Biological Activity
Octyl 3-chloropropanoate is an organic compound classified as an ester, specifically the octyl ester of 3-chloropropanoic acid. It has gained attention in various fields, including biochemistry and pharmacology, due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological systems, enzymatic reactions, and potential therapeutic applications.
- Molecular Formula : CHClO
- Molecular Weight : 220.736 g/mol
- LogP : 3.519 (indicating moderate lipophilicity)
These properties suggest that this compound may have significant interactions with lipid membranes, influencing its biological activity.
Enzymatic Interactions
This compound has been studied for its interactions with various enzymes, particularly esterases. These enzymes catalyze the hydrolysis of esters into their corresponding alcohols and acids. The compound's chlorinated structure may enhance its reactivity, making it a useful model for studying enzyme kinetics and mechanisms of action in metabolic pathways.
Table 1: Enzyme Interactions
| Enzyme Type | Reaction Type | Observed Effects |
|---|---|---|
| Esterases | Hydrolysis | Increased rate of hydrolysis compared to non-chlorinated esters |
| Lipases | Fatty acid release | Modulation of fatty acid profiles in cellular environments |
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies have shown its potential to inhibit cell proliferation in human colon (HT29) and breast (MDA-MB-231) cancer cells.
Case Study: Cytotoxic Effects on Cancer Cells
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced viability in HT29 and MDA-MB-231 cells, suggesting a potential role as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Cell Signaling : The compound may influence pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis.
Applications in Drug Delivery
Recent advancements have explored the use of this compound in drug delivery systems. Its lipophilic nature allows it to be incorporated into lipid-based formulations, enhancing the bioavailability of poorly soluble drugs.
Table 2: Potential Applications
| Application | Description |
|---|---|
| Anticancer Therapy | Targeted delivery systems for chemotherapeutics |
| Lipid-Based Formulations | Enhancing solubility and stability of pharmaceuticals |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Octyl 3-chloropropanoate to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as temperature, catalyst type (e.g., sulfuric acid or enzymatic catalysts), molar ratios of reactants (3-chloropropanoic acid and octanol), and reaction time. For example, a fractional factorial design can identify critical variables. Purity can be assessed via gas chromatography (GC) or HPLC, referencing retention times against standards . Post-synthesis purification steps, such as liquid-liquid extraction or column chromatography, should be validated using spectroscopic methods (e.g., NMR for structural confirmation) .
Q. What analytical techniques are most reliable for characterizing this compound and detecting impurities?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- FT-IR : Confirm ester functional groups (C=O stretch ~1740 cm⁻¹) and chloroalkane bonds (C-Cl ~550-750 cm⁻¹).
- NMR : ¹H NMR to resolve signals for the octyl chain (δ 0.88–1.76 ppm) and the chloropropionate moiety (δ 4.1–4.3 ppm for ester CH₂, δ 3.6–3.8 ppm for Cl-CH₂).
- GC-MS : Quantify purity and identify low-abundance impurities via fragmentation patterns .
- Cross-validate results with elemental analysis (C, H, Cl) to ensure stoichiometric consistency.
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:
- Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B photostability).
- Monitor degradation via periodic HPLC analysis. Hydrolytic degradation (ester bond cleavage) is a key pathway; kinetic modeling (Arrhenius equation) can predict shelf life .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the environmental degradation pathways of this compound?
- Methodological Answer : Use LC-HRMS to identify degradation products in simulated environmental matrices (soil, water). For hydrolysis studies, vary pH (2–12) and track intermediates. Employ computational tools (e.g., DFT calculations) to predict reaction energetics. Microbial degradation can be assessed via soil microcosm experiments with GC-MS monitoring .
Q. How can contradictory data on the toxicity of this compound be resolved across in vitro and in vivo models?
- Methodological Answer : Reconcile discrepancies by:
- Standardizing test systems (e.g., cell lines, exposure duration, metabolite profiling).
- Conducting comparative studies with positive/negative controls (e.g., chlorinated esters with known toxicity).
- Applying omics approaches (transcriptomics, metabolomics) to identify biomarkers of toxicity. Reference methodologies from conflicting genotoxicity studies on structurally similar compounds .
Q. What strategies are effective for studying this compound as a substrate in enzyme-catalyzed reactions?
- Methodological Answer : Screen esterase or lipase activity using colorimetric assays (e.g., pH-stat titration for acid release). Engineer enzymes (directed evolution) to enhance catalytic efficiency, as demonstrated in cyclohexanone monooxygenase studies . Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots. Use molecular docking simulations to predict binding interactions .
Data Analysis and Interpretation
Q. How can researchers statistically validate the reproducibility of this compound’s synthetic or analytical data?
- Methodological Answer : Apply ANOVA to compare batch-to-batch variability in synthesis yields or purity. Use principal component analysis (PCA) to cluster spectroscopic data and detect outliers. Reference statistical frameworks from formulation studies using similar esters .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE guidelines from Safety Data Sheets of analogous chlorinated esters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
